2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid
Overview
Description
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid is a chemical compound that features a thiazole ring, a sulfur atom, and an acetic acid moiety Thiazoles are heterocyclic compounds known for their biological and pharmaceutical significance
Mechanism of Action
Thiazole Derivatives
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Targets of Action
Thiazole derivatives have been found to interact with a variety of biological targets, depending on their specific structures and functional groups .
Mode of Action
Thiazole derivatives generally interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives can have a variety of effects, depending on their specific targets and modes of action .
Action Environment
The action of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For instance, it may interact with enzymes such as thiazole kinase, which is involved in the thiazole biosynthesis pathway. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which can influence the compound’s activity and stability in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression by acting on transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions can also lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including potential cytotoxicity or adaptive cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, it can lead to toxic or adverse effects, including organ toxicity or systemic inflammation. Threshold effects are often observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may participate in the thiazole biosynthesis pathway, where it acts as a substrate or inhibitor of key enzymes. Additionally, it can influence the levels of metabolites such as thiamine, which is derived from thiazole-containing compounds. These interactions can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms, depending on its physicochemical properties. Once inside the cell, it may bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid typically involves the reaction of 1,3-thiazol-4-ylmethanethiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is also being explored to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-[(1,3-Thiazol-4-ylmethyl)sulfonic acid
Reduction: 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]ethanol
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its use as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and inflammation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-[(1,3-thiazol-4-ylmethyl)thio]benzoic acid
N-(thiazol-4-ylmethyl)benzenesulfonamide
2-[(1,3-thiazol-4-ylmethyl)sulfonic acid
Properties
IUPAC Name |
2-(1,3-thiazol-4-ylmethylsulfanyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c8-6(9)3-10-1-5-2-11-4-7-5/h2,4H,1,3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBUPURMNJXHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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